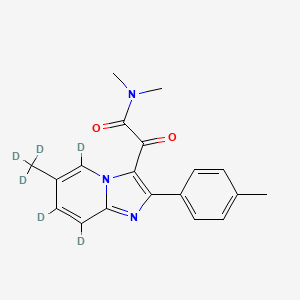

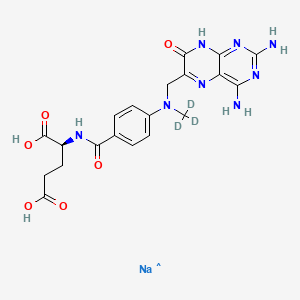

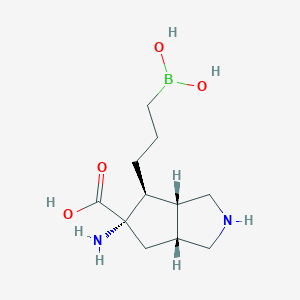

KRAS G12C inhibitor 27

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

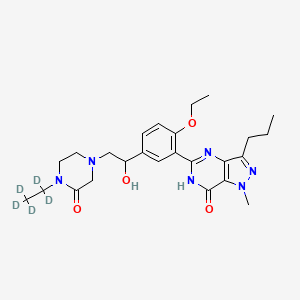

KRAS G12C inhibitor 27 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant KRAS protein, thereby inhibiting its activity and halting cancer cell proliferation .

Méthodes De Préparation

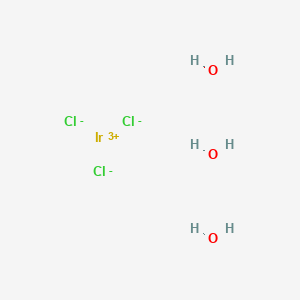

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 27 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

KRAS G12C inhibitor 27 undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions to introduce functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Piperazine, prolinol derivatives.

Major Products Formed

The major products formed from these reactions include various intermediates with functional groups such as amines, sulfoxides, and substituted pyrimidines, which are further processed to obtain the final this compound .

Applications De Recherche Scientifique

KRAS G12C inhibitor 27 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.

Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.

Medicine: Evaluated in preclinical and clinical studies for its potential to treat KRAS G12C-mutant cancers, particularly NSCLC.

Industry: Utilized in the development of new therapeutic strategies and combination therapies to overcome resistance to KRAS G12C inhibitors

Mécanisme D'action

KRAS G12C inhibitor 27 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .

Comparaison Avec Des Composés Similaires

KRAS G12C inhibitor 27 can be compared with other similar compounds, such as:

Sotorasib (AMG-510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating NSCLC.

Adagrasib (MRTX849): Another potent KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.

GDC-6036: A highly selective KRAS G12C inhibitor with greater in vitro potency compared to sotorasib and adagrasib

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, making it a valuable tool in both research and therapeutic applications. Its distinct chemical structure and reactivity profile also contribute to its effectiveness and potential for overcoming resistance mechanisms observed with other KRAS G12C inhibitors .

Propriétés

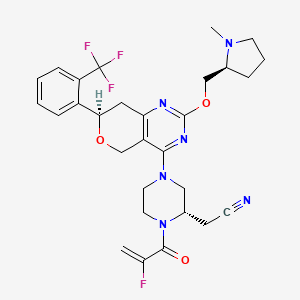

Formule moléculaire |

C29H32F4N6O3 |

|---|---|

Poids moléculaire |

588.6 g/mol |

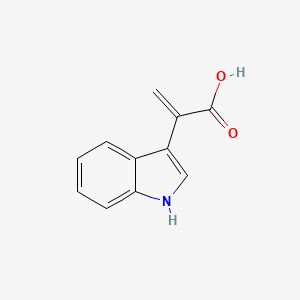

Nom IUPAC |

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1 |

Clé InChI |

QHAKQJHNFQRVOF-ZYLNGJIFSA-N |

SMILES isomérique |

CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |

SMILES canonique |

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)

![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)

![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)